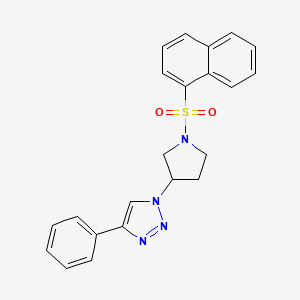
1-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C22H20N4O2S and its molecular weight is 404.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole (CAS Number: 2034303-31-4) is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C22H20N4O2S with a molecular weight of 404.5 g/mol . The structure features a triazole ring, a naphthalenesulfonyl group, and a pyrrolidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O2S |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 2034303-31-4 |
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to This compound have shown promising results against various bacterial strains. A study highlighted that similar triazoles demonstrated notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
Triazole compounds have been extensively studied for their anticancer properties. Preliminary in vitro studies suggest that This compound may inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antiparasitic Activity
The compound’s structural similarities to known antiparasitic agents suggest potential efficacy against protozoan parasites. In vitro assays have indicated that compounds with similar triazole scaffolds exhibit activity against Trypanosoma cruzi, the causative agent of Chagas disease. The selectivity index (SI) for these compounds often exceeds 10, indicating a favorable therapeutic window .
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Triazoles are known to inhibit enzymes involved in nucleic acid synthesis and metabolism.
- Disruption of Membrane Integrity : Some derivatives affect the integrity of microbial cell membranes.
- Induction of Apoptosis : In cancer cells, these compounds may activate intrinsic apoptotic pathways leading to increased cell death.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazole derivatives including our compound against clinical isolates of Staphylococcus aureus. The results showed that derivatives exhibited MIC values ranging from 0.5 to 8 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
In another investigation involving human cancer cell lines, This compound was tested for cytotoxicity. The compound exhibited IC50 values below 10 µM against MCF7 cells and showed a dose-dependent increase in apoptotic markers .
属性
IUPAC Name |
1-(1-naphthalen-1-ylsulfonylpyrrolidin-3-yl)-4-phenyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c27-29(28,22-12-6-10-17-7-4-5-11-20(17)22)25-14-13-19(15-25)26-16-21(23-24-26)18-8-2-1-3-9-18/h1-12,16,19H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGMBGUQODYPTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














